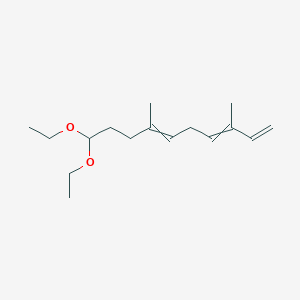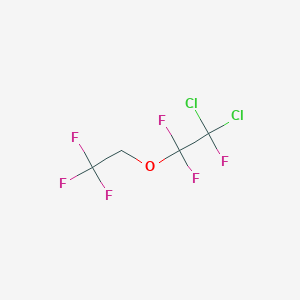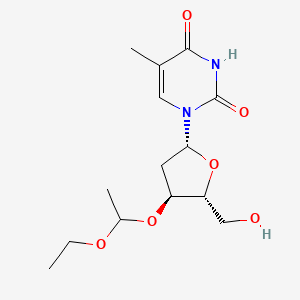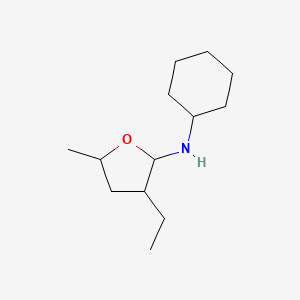![molecular formula C13H17ClO B14620218 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene CAS No. 58877-08-0](/img/structure/B14620218.png)
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ether group containing a 3-ethylpent-2-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-hydroxybenzene and 3-ethylpent-2-en-1-ol.
Etherification Reaction: The hydroxyl group of 1-chloro-4-hydroxybenzene reacts with the alcohol group of 3-ethylpent-2-en-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the ether linkage.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylpent-2-en-1-yl chain can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the ethylpent-2-en-1-yl chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-ethoxybenzene: Similar structure but with an ethoxy group instead of the 3-ethylpent-2-en-1-yl chain.
1-Chloro-4-(2-propenyloxy)benzene: Contains a propenyloxy group instead of the 3-ethylpent-2-en-1-yl chain.
Uniqueness
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is unique due to its specific ether linkage and the presence of a chlorine atom on the benzene ring
Eigenschaften
CAS-Nummer |
58877-08-0 |
|---|---|
Molekularformel |
C13H17ClO |
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
1-chloro-4-(3-ethylpent-2-enoxy)benzene |
InChI |
InChI=1S/C13H17ClO/c1-3-11(4-2)9-10-15-13-7-5-12(14)6-8-13/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
UHJKMMVORBAERW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CCOC1=CC=C(C=C1)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)

![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)


![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)

